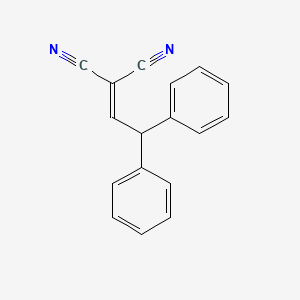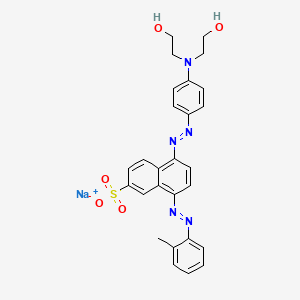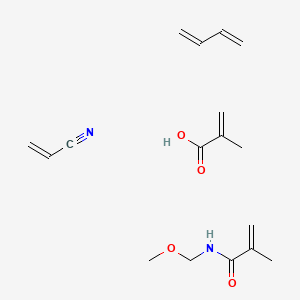
buta-1,3-diene;N-(methoxymethyl)-2-methylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile is a complex polymer known for its diverse applications in various fields. This compound is synthesized through the polymerization of 2-propenoic acid, 2-methyl-, with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide, and 2-propenenitrile. It exhibits unique properties due to the combination of these monomers, making it valuable in industrial and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the radical polymerization of the monomers 2-propenoic acid, 2-methyl-, 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide, and 2-propenenitrile. The reaction typically occurs in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature and pressure conditions. The polymerization process can be carried out in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer feed rates. Emulsion polymerization is a common method used for large-scale production, as it allows for better control over the molecular weight distribution and particle size of the polymer. The resulting polymer is then purified and processed into various forms, such as films, fibers, or coatings, depending on its intended application.
Chemical Reactions Analysis
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can convert nitrile groups to amines.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. For example, the methoxymethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid-functionalized polymer.
Reduction: Amine-functionalized polymer.
Substitution: Alkyl-functionalized polymer.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, for example, the polymer can form hydrogels that encapsulate therapeutic agents, releasing them in a controlled manner. The molecular targets and pathways involved vary based on the functional groups present on the polymer chain and their interactions with biological molecules or other chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and butyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile
Uniqueness
The unique combination of monomers in 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile imparts distinct properties such as enhanced chemical resistance, mechanical strength, and versatility in functionalization. This makes it particularly suitable for applications requiring durable and adaptable materials.
Properties
CAS No. |
73383-66-1 |
|---|---|
Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
buta-1,3-diene;N-(methoxymethyl)-2-methylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enenitrile |
InChI |
InChI=1S/C6H11NO2.C4H6O2.C4H6.C3H3N/c1-5(2)6(8)7-4-9-3;1-3(2)4(5)6;1-3-4-2;1-2-3-4/h1,4H2,2-3H3,(H,7,8);1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2 |
InChI Key |
ANDHJHOVOPGERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCOC.CC(=C)C(=O)O.C=CC=C.C=CC#N |
Related CAS |
73383-66-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



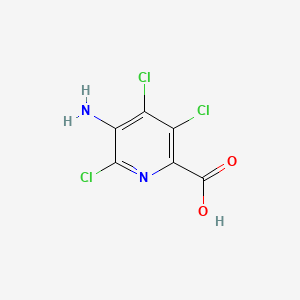
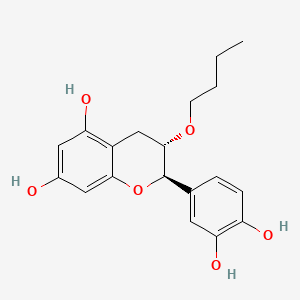

![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
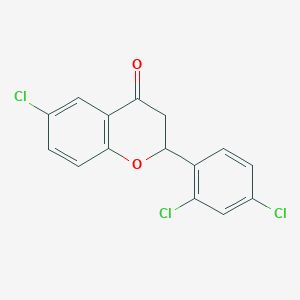
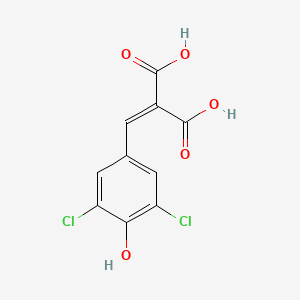
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
